2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:
- 2-Methylbenzyl group: Sterically bulky substituent at position 5 of the pyrimidinone ring, which may influence receptor binding and selectivity.
- Acetamide linker: Connects the pyrazolo[3,4-d]pyrimidine core to the ethoxyphenyl group, enabling hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-3-33-21-10-8-19(9-11-21)14-23(31)26-12-13-30-24-22(15-28-30)25(32)29(17-27-24)16-20-7-5-4-6-18(20)2/h4-11,15,17H,3,12-14,16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQMJRIGPFSHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Pyrazolo[3,4-d]pyrimidine
- Substituents : Ethoxyphenyl and methylbenzyl groups
Biological Activity Overview
This compound has shown promising biological activities in various studies, particularly in the fields of oncology and neuropharmacology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to the one have been evaluated for their ability to inhibit cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide | HeLa | 10.5 | CDK2 inhibition |
| Similar Derivative A | MCF7 | 7.8 | Induces apoptosis |
| Similar Derivative B | HCT116 | 12.0 | Cell cycle arrest |
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's structure allows it to bind effectively to the active sites of these enzymes, thus disrupting their function and leading to cell death .
Neuropharmacological Effects
The compound has also been investigated for its effects on monoamine oxidase (MAO) activity. Inhibitors of MAO are significant in treating neurodegenerative diseases such as Parkinson's disease.
| Study | Compound | MAO-B Inhibition IC50 (µM) |
|---|---|---|
| Study 1 | 2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide | 0.009 |
| Study 2 | Related Compound C | 0.005 |
The findings indicate that this compound exhibits potent MAO-B inhibition, suggesting its potential use in managing neurodegenerative conditions .
Case Studies
-
In Vitro Anticancer Activity :
A comprehensive study assessed the anticancer efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines including HeLa and MCF7. The results indicated that the derivatives exhibited significant cytotoxicity with IC50 values ranging from 7.8 to 12 µM . -
MAO-B Inhibition :
Another study focused on the neuroprotective effects of similar compounds on MAO-B activity. The results showed that these compounds could significantly inhibit MAO-B with IC50 values as low as 0.009 µM, indicating a strong potential for therapeutic application in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations:
- The 2-methylbenzyl substituent introduces steric bulk, which may enhance selectivity for hydrophobic binding pockets compared to the phenyl group in ’s compound .
- Synthetic Routes: Similar compounds are synthesized via condensation of chloroacetamides with pyrazolo[3,4-d]pyrimidinone intermediates (e.g., ). The target compound likely employs analogous methods, utilizing carbodiimide coupling agents (e.g., EDC/HOBt, as in ) .
Heterocyclic Acetamide Derivatives
Table 2: Comparison with Non-Pyrimidinone Acetamides
Key Observations:
- Heterocycle Influence: The pyrazolo[3,4-d]pyrimidinone core in the target compound offers a rigid planar structure for π-π stacking, unlike the flexible oxadiazole-thioether in ’s compound . Sulfur-containing linkers (e.g., ) may enhance oxidative stability but reduce metabolic half-life compared to ether or alkyl linkers .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step routes, including cyclization of pyrazolo[3,4-d]pyrimidine precursors with α-chloroacetamides or thioacetamide derivatives. Critical conditions include:
- Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) for deprotonation .
- Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol for intermediate stabilization .
- Temperature : Controlled heating (60–80°C) to prevent decomposition of sensitive intermediates .
- Purification : Column chromatography or HPLC to isolate the final product (>95% purity) .
Q. Which spectroscopic and crystallographic methods are used to confirm structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the pyrazolo[3,4-d]pyrimidine core .
- X-ray Crystallography : Resolve 3D conformation, bond angles, and intermolecular interactions .
- FTIR : Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the 4-oxo group) .
- HPLC : Assess purity and detect by-products .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Kinase inhibition : Enzymatic assays targeting EGFR or VEGFR2 due to structural similarity to pyrazolopyrimidine kinase inhibitors .
- Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Assay standardization : Validate cell lines, incubation times, and compound concentrations .
- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Purity verification : Use HPLC-MS to rule out impurities influencing activity .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Plasma stability : Incubate with liver microsomes and quantify degradation via LC-MS .
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations .
- Metabolite profiling : Identify Phase I/II metabolites using high-resolution mass spectrometry (HRMS) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent variation : Modify the 4-ethoxyphenyl or 2-methylbenzyl groups to assess impact on binding affinity .
- Bioisosteric replacement : Replace the acetamide moiety with sulfonamide or urea groups .
- Computational docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) .
Q. What methodologies address compound instability during storage or experimental use?
- Storage conditions : Argon atmosphere, desiccants, and –20°C storage to prevent oxidation/hydrolysis .
- Light sensitivity : Use amber vials to avoid photodegradation .
- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH) .
Q. How can computational modeling predict off-target effects or toxicity?
- Pharmacophore mapping : Compare with known toxicophores (e.g., reactive electrophiles) using Schrödinger .
- Molecular dynamics (MD) : Simulate binding to cytochrome P450 isoforms (CYP3A4) to predict metabolic toxicity .
- ADMET prediction : Use tools like SwissADME for bioavailability and hERG channel inhibition risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
